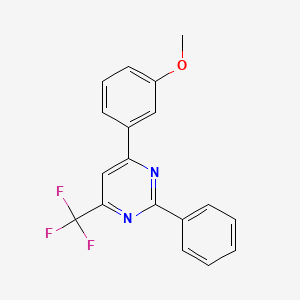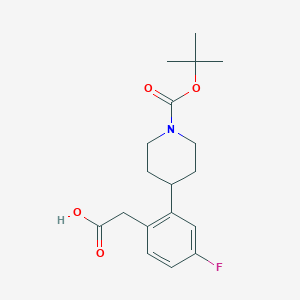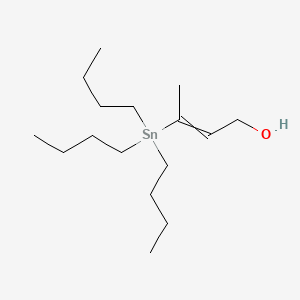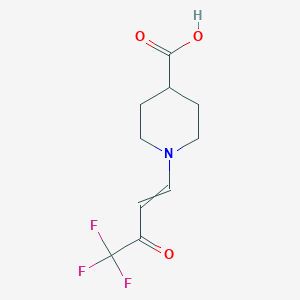![molecular formula C26H28N2O7 B13713665 (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate is a compound with significant applications in scientific research. It is known for its role as a protein crosslinker, which allows it to modify lysine residues in proteins . This compound is often used in the synthesis of peptides and other complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and the reaction is often catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the 2,5-dioxopyrrolidin-1-yl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid and 2,5-dioxopyrrolidin-1-amine .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides, allowing for the formation of peptide bonds between amino acids.
Protein Crosslinking: The compound is used to crosslink proteins, which is essential in studying protein-protein interactions and protein structure.
Drug Development: It is used in the development of new drugs, particularly in the design of peptide-based therapeutics.
Bioconjugation: The compound is used to attach biomolecules to surfaces or other molecules, which is important in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate involves the formation of covalent bonds with lysine residues in proteins. This crosslinking modifies the protein’s structure and function, allowing researchers to study protein interactions and stability . The compound targets specific amino acid residues, making it a valuable tool in protein engineering and modification .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate include:
- (2,5-dioxopyrrolidin-1-yl) 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate
- (2,5-dioxopyrrolidin-1-yl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate
- (2,5-dioxopyrrolidin-1-yl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and stability, making it particularly useful in peptide synthesis and protein crosslinking. Its ability to form stable covalent bonds with lysine residues in proteins makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C26H28N2O7 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate |
InChI |
InChI=1S/C26H28N2O7/c29-23-12-13-24(30)28(23)35-25(31)11-5-6-15-33-16-14-27-26(32)34-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22H,5-6,11-17H2,(H,27,32) |
InChI Key |
BEENRUXRYNJLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


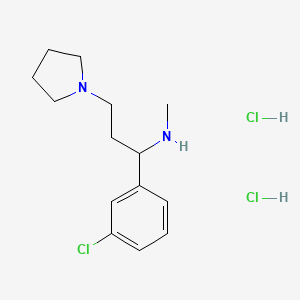
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
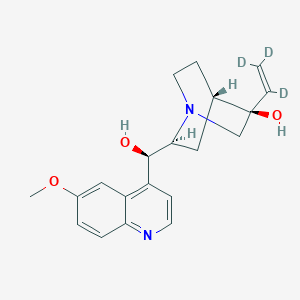
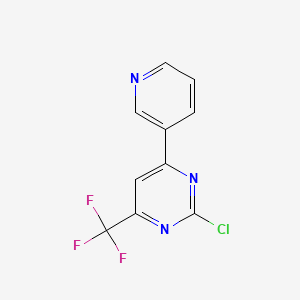
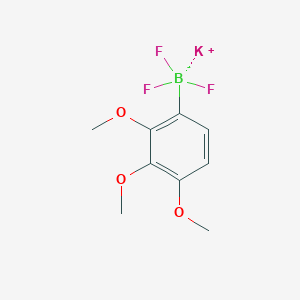
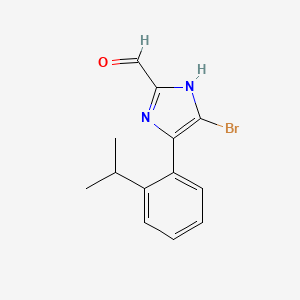
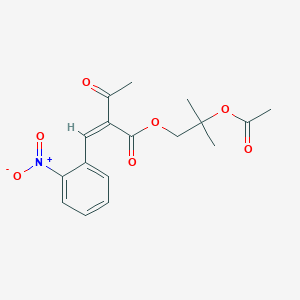
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)

